5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Overview
Description
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is a compound characterized by the presence of an imidazole ring, a five-membered planar ring containing two nitrogen atoms at non-adjacent positions, and a 2,3-dimethylphenyl group attached via an ethenyl linkage. This compound has a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole typically involves the reaction of 2,3-dimethylbenzaldehyde with imidazole under specific conditions. One common method is the Knoevenagel condensation reaction, which forms a carbon-carbon double bond between the aldehyde and the imidazole . The reaction is usually carried out in the presence of a base such as piperidine and a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dimers or other oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced onto the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimeric forms, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a sedative and analgesic, particularly as an impurity of dexmedetomidine, an α2-adrenergic agonist
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets. As an impurity of dexmedetomidine, it may act on α2-adrenergic receptors, leading to sedative and analgesic effects. The compound’s structure allows it to interact with various biological pathways, influencing neurotransmission and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dexmedetomidine: An α2-adrenergic agonist used as a sedative and analgesic.
Medetomidine: Another α2-adrenergic agonist with similar properties.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents
Uniqueness
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is unique due to its specific structure, which includes a 2,3-dimethylphenyl group and an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFSWIMUJKAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445693 | |
Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021949-47-2 | |
Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole a promising functional monomer for creating Diazepam-specific MIPs?
A1: The selection of an appropriate functional monomer is crucial for the performance of MIPs. Research suggests that this compound exhibits a strong binding affinity for Diazepam, surpassing other tested monomers including acidic (p-vinylbenzoic acid) and neutral (ethylstyrene) options. [] Specifically, computational analysis revealed a binding affinity of -3.8 kcal/mol between this compound and Diazepam. [] This strong interaction is likely attributed to the complementary chemical structures and functionalities of the monomer and the Diazepam template. This makes this compound a promising candidate for developing highly selective and sensitive MIPs for Diazepam extraction and analysis.
Q2: What is the significance of binding affinity in the context of MIP development?
A2: Binding affinity is a measure of the strength of interaction between two molecules. In the case of MIPs, a higher binding affinity between the functional monomer and the template molecule (Diazepam in this instance) generally translates to a more selective and sensitive MIP. [] A strong binding affinity ensures efficient template recognition and capture during the imprinting process, leading to the creation of specific binding cavities within the polymer matrix. These cavities are then able to selectively rebind the target molecule (Diazepam) from complex matrices during analytical applications.
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